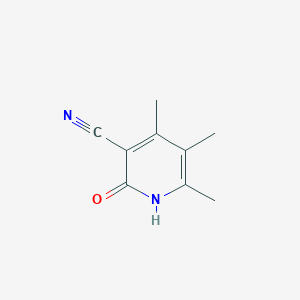

2-Hydroxy-4,5,6-trimethylnicotinonitrile

Description

2-Hydroxy-4,5,6-trimethylnicotinonitrile is a substituted pyridine derivative characterized by a hydroxyl group at the 2-position, methyl groups at the 4-, 5-, and 6-positions, and a nitrile group at the 3-position.

Properties

IUPAC Name |

4,5,6-trimethyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-5-6(2)8(4-10)9(12)11-7(5)3/h1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHBJRFQFOFPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349026 | |

| Record name | 2-hydroxy-4,5,6-trimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91591-59-2 | |

| Record name | 2-hydroxy-4,5,6-trimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4,5,6-trimethylnicotinonitrile typically involves the reaction of 2-chloro-4,5,6-trimethylnicotinonitrile with a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with a hydroxyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4,5,6-trimethylnicotinonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.

Major Products:

Oxidation: Formation of 2-oxo-4,5,6-trimethylnicotinonitrile.

Reduction: Formation of 2-hydroxy-4,5,6-trimethylaminonicotinonitrile.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Hydroxy-4,5,6-trimethylnicotinonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,5,6-trimethylnicotinonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and functional differences between 2-hydroxy-4,5,6-trimethylnicotinonitrile and its analogs:

Key Observations :

- Chloro derivatives (e.g., 2-Chloro-4,5,6-trimethylnicotinonitrile) exhibit higher electrophilicity, favoring nucleophilic substitution reactions in medicinal chemistry . Difluoromethyl and methoxymethyl groups introduce steric bulk and modulate electronic properties, which may influence binding affinity in target proteins .

Biological Activity

2-Hydroxy-4,5,6-trimethylnicotinonitrile (CAS No. 91591-59-2) is an organic compound that belongs to the class of nicotinonitriles. Its structure features a hydroxyl group and three methyl groups attached to a pyridine ring, which contributes to its unique biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H10N2O

- Molecular Weight : 162.19 g/mol

- Structure : The compound's structural characteristics include a hydroxyl group (-OH) and a nitrile group (-C≡N), which are crucial for its biological interactions.

The biological activity of 2-Hydroxy-4,5,6-trimethylnicotinonitrile is primarily attributed to its interaction with specific molecular targets. The hydroxyl and nitrile groups enhance its reactivity and binding affinity to various biological molecules. This compound has been shown to affect several biochemical pathways, potentially leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that 2-Hydroxy-4,5,6-trimethylnicotinonitrile exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

Preliminary studies suggest that 2-Hydroxy-4,5,6-trimethylnicotinonitrile may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of 2-Hydroxy-4,5,6-trimethylnicotinonitrile on human cancer cell lines.

- Methodology : MTT assay was employed to assess cell viability in various cancer cell lines.

- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, indicating potential as an anticancer agent.

-

Antimicrobial Efficacy Study :

- Objective : To determine the minimum inhibitory concentration (MIC) against common pathogens.

- Results : The compound exhibited an MIC ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria, suggesting strong antimicrobial activity.

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 2-Hydroxy-4,5,6-trimethylnicotinonitrile | Effective | Moderate | Disruption of cell wall synthesis |

| 2-Hydroxy-3-methylbenzonitrile | Moderate | Low | Inhibition of metabolic pathways |

| 2-Hydroxy-4-methylpyridine | Low | Effective | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.